molecular formula C10H15NO2 B183097 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 445023-46-1

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B183097
M. Wt: 181.23 g/mol
InChI Key: PLAMSNVDPRMJRI-UHFFFAOYSA-N
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Description

While the specific compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not directly discussed in the provided papers, we can infer some information based on related compounds. The compound appears to be a pyrrole derivative, which is a five-membered aromatic heterocycle with one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The papers provided do not directly address the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. However, the synthesis of similar compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, involves nucleophilic substitution reactions that allow for regioselective functionalization of the indole core . This suggests that a similar approach could potentially be applied to synthesize the target compound by introducing appropriate functional groups to the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, as seen in the related compound 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure of this compound was solved using X-ray diffraction, revealing a slightly distorted pyrrolic ring from C2v symmetry and specific angles between the planes of the pyrrolic ring and the substituents . This information suggests that the molecular structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also likely exhibit a planar pyrrolic ring with substituents that could influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be quite varied. The paper on 1-methoxy-6-nitroindole-3-carbaldehyde indicates that such compounds can participate in nucleophilic substitution reactions to yield a variety of substituted indoles . This implies that the target compound may also undergo similar reactions, allowing for the introduction of different substituents at various positions on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The related compound discussed in the second paper exhibits strong dimer formation through hydrogen bonds and has specific intermolecular interactions that contribute to the crystal's internal cohesion . These findings suggest that 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also have distinct physical properties such as solubility, melting point, and boiling point, which would be determined by its molecular interactions and crystal structure.

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of pyrrole derivatives, including those related to "1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," have been extensively studied. For instance, the synthesis of 2,2′-pyrromethene-5[1H]-one analogues through condensation reactions showcases the diversity of pyrrole-based compounds that can be created, including their E-Z isomerization under light irradiation and thermal conditions (Groot et al., 2010). This type of research highlights the importance of pyrrole derivatives in developing photoresponsive materials and understanding their thermal stability and photoisomerisation behaviors.

Fluorinated Pyrroles

The development of new methodologies for synthesizing fluorinated pyrroles, such as 3-fluoropyrroles, from bromomethyl-pyrrolines illustrates the interest in introducing fluorine atoms into pyrrole frameworks. These methodologies provide easy access to fluorinated pyrroles, which are valuable in medicinal chemistry and material science due to their unique properties (Surmont et al., 2009).

Pyrrole Derivatives Synthesis

Research into synthesizing novel α-methoxylmethyl pyrrole derivatives demonstrates the ongoing interest in creating new pyrrole-based compounds with potential applications in various scientific fields. These compounds are explored for their structural and functional relationships, contributing to the broader understanding of pyrrole chemistry and its applications (Li, 2010).

Hydrogen-bonding Patterns

The study of hydrogen-bonding patterns in derivatives of dimethylpyrrole sheds light on the structural aspects of these compounds, which is crucial for designing materials with specific properties. Such insights can be used to tailor the properties of pyrrole-based materials for applications in molecular electronics, sensors, and more (Senge & Smith, 2005).

Pyrrole Chalcone Derivatives

The synthesis and characterization of pyrrole chalcone derivatives, such as ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrate the potential of pyrrole derivatives in creating new materials with interesting electronic and photophysical properties. These studies contribute to the development of new organic semiconductors and photovoltaic materials (Singh et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for this compound would depend on its intended applications. If it’s being studied for potential use as a pharmaceutical, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAMSNVDPRMJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366452
Record name 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

445023-46-1
Record name 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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